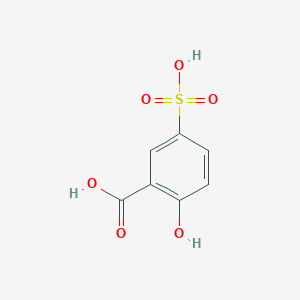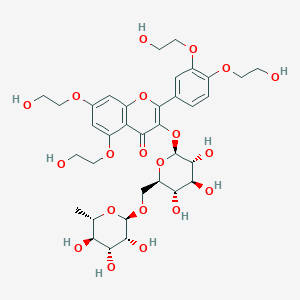
16-Heptadecyn-1-ol
Vue d'ensemble
Description
16-Heptadecyn-1-ol is an organic compound with the molecular formula C17H32O. It is a long-chain fatty alcohol with an aliphatic tail of 17 carbon atoms and a terminal hydroxyl group. This compound is known for its role as an intermediate in the synthesis of other chemical reagents, particularly in the production of 16-Heptadecynoic Acid, which is used in various chemical syntheses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 16-Heptadecyn-1-ol can be synthesized through several methods. One common approach involves the partial reduction of 16-Heptadecynoic Acid. This reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) in anhydrous ether. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the catalytic hydrogenation of 16-Heptadecynoic Acid using palladium on carbon (Pd/C) as a catalyst. This method ensures a high yield and purity of the desired alcohol. The reaction is carried out under controlled temperature and pressure conditions to optimize the conversion rate.
Analyse Des Réactions Chimiques
Types of Reactions: 16-Heptadecyn-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 16-Heptadecynoic Acid using oxidizing agents such as chromium trioxide (CrO3) in acetic acid.
Reduction: The triple bond can be reduced to form 16-Heptadecan-1-ol using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Various reagents depending on the desired functional group.
Major Products:
Oxidation: 16-Heptadecynoic Acid.
Reduction: 16-Heptadecan-1-ol.
Substitution: Products vary based on the substituent introduced.
Applications De Recherche Scientifique
16-Heptadecyn-1-ol has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of long-chain, phenylene-modified α,ω-diols, which are used in polymer chemistry.
Biology: It is used in the synthesis of fatty acid derivatives that can inhibit specific enzymes, such as CDC25A, which is involved in cell cycle regulation.
Medicine: The compound’s derivatives are explored for their potential therapeutic effects, particularly in cancer research.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 16-Heptadecyn-1-ol and its derivatives involves the interaction with specific molecular targets. For instance, derivatives of this compound can inhibit the activity of CDC25A, a phosphatase enzyme that plays a crucial role in cell cycle progression. By inhibiting this enzyme, the derivatives can induce cell cycle arrest, which is beneficial in cancer treatment.
Comparaison Avec Des Composés Similaires
13-Heptadecyn-1-ol: Another long-chain fatty alcohol with a similar structure but differing in the position of the triple bond.
16-Heptadecynoic Acid: The oxidized form of 16-Heptadecyn-1-ol, used in similar synthetic applications.
Uniqueness: this compound is unique due to its specific position of the triple bond and hydroxyl group, which imparts distinct chemical reactivity and biological activity. Its ability to serve as an intermediate in the synthesis of various derivatives makes it a valuable compound in both research and industrial applications.
Propriétés
IUPAC Name |
heptadec-16-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h1,18H,3-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJWWDCNQTPUQRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCCCCCCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40447758 | |
| Record name | 16-Heptadecyn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40447758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62873-30-7 | |
| Record name | 16-Heptadecyn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40447758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![tert-butyl N-[(tert-butoxy)carbonyl]-N-(5-hydroxypyrimidin-2-yl)carbamate](/img/structure/B107084.png)
![1,4-Ethanonaphthalene-6,9(4H)-dione, 1,4a,5,8a-tetrahydro-4,5,7,10-tetramethyl-5,10-bis[(methylthio)methyl]-](/img/structure/B107088.png)



![[(4bS,8aS)-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-3-yl] acetate](/img/structure/B107094.png)

